A-Z Guide to 5'-O-Acetyl-2',3'-O-isopropylideneadenosine: Properties, Synthesis, and Applications
A-Z Guide to 5'-O-Acetyl-2',3'-O-isopropylideneadenosine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine, a pivotal intermediate in nucleoside chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's core chemical properties, provides a detailed synthesis protocol, and explores its significant applications, grounded in authoritative references.
Introduction: A Keystone Intermediate in Nucleoside Chemistry
5'-O-Acetyl-2',3'-O-isopropylideneadenosine is a protected derivative of adenosine, a fundamental building block of RNA. Its strategic importance stems from the presence of two key protecting groups: an isopropylidene acetal at the 2' and 3' positions of the ribose sugar and an acetyl group at the 5' position. This dual-protection scheme is a cornerstone of synthetic organic chemistry, allowing for precise and regioselective modifications at other sites of the adenosine molecule, particularly the purine base.
The rationale for this protection strategy is twofold:
-
The 2',3'-O-Isopropylidene Group : This group effectively shields the cis-diol of the ribose moiety. Its stability under a variety of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses.[1] This protection is crucial for directing reactions to the 5'-hydroxyl group or the adenine base.[2]
-
The 5'-O-Acetyl Group : The acetyl group protects the primary 5'-hydroxyl group. It is an easily introduced and readily cleaved protecting group, often removable under basic conditions, providing an orthogonal deprotection strategy relative to the acid-labile isopropylidene group.
This elegant molecular architecture makes 5'-O-Acetyl-2',3'-O-isopropylideneadenosine an invaluable precursor in the synthesis of a wide range of nucleoside analogs explored for therapeutic potential, including antiviral and antiprotozoal agents.[3][4]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The physicochemical and spectroscopic data for 5'-O-Acetyl-2',3'-O-isopropylideneadenosine are summarized below, providing a reliable reference for compound verification.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 15888-38-7 | [3][5] |
| Molecular Formula | C₁₅H₁₉N₅O₅ | [3] |
| Molecular Weight | 349.34 g/mol | [3] |
| Appearance | White solid / powder | [6] |
| Melting Point | 170-172 °C | [6][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| Storage Temperature | Recommended long-term at -20°C or 2-8°C, sealed in dry, dark conditions | [6][7][8] |
Spectroscopic Data
Spectroscopic analysis confirms the structural integrity of the synthesized molecule. While a definitive spectrum should always be acquired for each new batch, the following represents typical data.
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¹H NMR (Proton NMR): In a suitable solvent like DMSO-d₆, the proton NMR spectrum provides characteristic signals for the protons of the adenine base, the ribose sugar, and the protecting groups. Key expected signals include singlets for the two methyl groups of the isopropylidene moiety, a singlet for the acetyl methyl protons, and distinct signals for the anomeric proton (H-1') and other sugar protons, as well as the aromatic protons of the adenine base.[9][10]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. Noteworthy peaks include those for the carbonyl carbon of the acetyl group, the quaternary carbon of the isopropylidene group, and the various carbons of the ribose and adenine rings.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the parent molecule, the expected molecular ion peak [M]+ would be observed at m/z ≈ 349.34. Fragmentation patterns can also provide structural information.[9]
Synthesis and Mechanistic Workflow
The synthesis of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine is typically achieved via a two-step process starting from adenosine. The first step involves the protection of the 2' and 3' hydroxyls, followed by the acetylation of the 5' hydroxyl.
Synthesis Workflow Diagram
The logical flow from the starting material to the final product is illustrated below. This process highlights the sequential protection strategy that is central to the synthesis.
Caption: Synthetic pathway from adenosine to the target compound.
Detailed Experimental Protocol
This protocol provides a reliable, self-validating method for laboratory-scale synthesis.
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine [1]
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Reaction Setup: Suspend adenosine (1.0 eq) in anhydrous acetone in a dry round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add 2,2-dimethoxypropane (approx. 1.2 eq) to the suspension.
-
Catalysis: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, approx. 0.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir. Monitor the reaction progress using thin-layer chromatography (TLC) until the adenosine is fully consumed (typically 1-12 hours).
-
Work-up: Quench the reaction by adding solid sodium bicarbonate to neutralize the acid. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield pure 2',3'-O-Isopropylideneadenosine.
Step 2: Synthesis of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine [3]
-
Reaction Setup: Dissolve the dried 2',3'-O-Isopropylideneadenosine (1.0 eq) from Step 1 in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution to 0 °C. Add acetic anhydride (approx. 1.1-1.5 eq) dropwise while stirring.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of methanol or water. Remove the solvent under reduced pressure.
-
Purification: The crude residue is then purified, typically by silica gel column chromatography (using a solvent system such as dichloromethane/methanol), to afford the final product, 5'-O-Acetyl-2',3'-O-isopropylideneadenosine, as a white solid.
Causality and Validation: The use of an acid catalyst (TsOH) in Step 1 facilitates the formation of the isopropylidene acetal, a thermodynamically favored five-membered ring.[12] The reaction is monitored by TLC to ensure completion and avoid side reactions. In Step 2, pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the acetylation reaction. Purification by column chromatography at each stage is critical to remove unreacted starting materials and byproducts, and the final product's identity and purity should be confirmed by NMR and MS analysis against the reference data.
Reactivity and Applications in Drug Development
The utility of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine lies in its controlled reactivity, serving as a versatile platform for creating novel nucleoside analogs.
Reactivity and Deprotection Strategies
The two protecting groups are orthogonal, meaning one can be removed without affecting the other, which is a significant advantage in complex synthetic routes.
-
Acetyl Group Removal (Deacetylation): The 5'-acetyl group is typically removed under basic conditions, for example, using ammonia in methanol or sodium methoxide. This regenerates the free 5'-hydroxyl group for further modification (e.g., phosphorylation or coupling).
-
Isopropylidene Group Removal (De-ketalization): The 2',3'-isopropylidene group is stable to basic conditions but is readily cleaved under acidic conditions, such as with aqueous sulfuric acid or trifluoroacetic acid (TFA) in water.[4][13] This restores the 2' and 3' hydroxyl groups.
Applications in Medicinal Chemistry
This protected nucleoside is a key starting material for synthesizing compounds with potential therapeutic value.
-
Antiviral Agents: Many antiviral drugs are nucleoside analogs that act as chain terminators for viral DNA or RNA synthesis.[4] By using 5'-O-Acetyl-2',3'-O-isopropylideneadenosine, chemists can introduce modifications to the purine base (e.g., at the C2, C6, or C8 positions) to create novel compounds for screening against viruses like HIV, hepatitis, and influenza.
-
Antiprotozoal Agents: The parent compound itself has shown activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. It was found to be more potent than its precursor, 2',3'-O-isopropylideneadenosine, suggesting that the 5'-acetyl group may enhance cell penetrability or interaction with a biological target.[3]
-
C-Nucleoside Synthesis: While challenging, the protected ribose core derived from this compound can be used in the synthesis of C-nucleosides, where the base is attached to the sugar via a carbon-carbon bond.[2] These are an important class of natural products and therapeutic candidates due to their increased stability against enzymatic degradation.
Safety and Handling
As with all laboratory chemicals, 5'-O-Acetyl-2',3'-O-isopropylideneadenosine should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a dry, cool place, away from incompatible materials.[6][8] Long-term storage at reduced temperatures (-15 to -20°C) is recommended.[3][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
This compound is intended for research purposes only and is not for personal or veterinary use.[3]
References
-
Pokrovsky, A. G., et al. (2023). Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. International Journal of Molecular Sciences. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Li, Z., et al. (2017). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. Retrieved from [Link]
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Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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